The Core Mechanism of Action of GSK2141795 in Cancer Cells: An In-depth Technical Guide
The Core Mechanism of Action of GSK2141795 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell survival, proliferation, metabolism, and angiogenesis.[2] Aberrant activation of this pathway is associated with tumorigenesis and resistance to various cancer therapies.[1] GSK2141795 was developed to target this key node in cancer cell signaling, with the aim of inhibiting tumor growth and inducing apoptosis. This technical guide provides a detailed overview of the mechanism of action of GSK2141795 in cancer cells, supported by preclinical data, experimental protocols, and signaling pathway visualizations. Although the clinical development of GSK2141795 was halted due to limited efficacy in some trials, a thorough understanding of its preclinical activity and mechanism of action remains valuable for the broader field of Akt-targeted cancer therapy.[3]
Core Mechanism of Action: Pan-Akt Inhibition
GSK2141795 functions as an ATP-competitive inhibitor of all three isoforms of Akt: Akt1, Akt2, and Akt3.[4] By binding to the ATP-binding pocket of the kinase domain, GSK2141795 prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and proliferation signals.[3][4]
Quantitative Inhibition Data
The inhibitory activity of GSK2141795 against the Akt isoforms has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.
| Target | IC50 (nM) | Ki (nM) |
| Akt1 | 180 | 0.066 |
| Akt2 | 328 | 1.4 |
| Akt3 | 38 | 1.5 |
| Data sourced from multiple preclinical studies.[2][4][5][6][7] |
The following table presents the anti-proliferative activity (EC50 or IC50) of GSK2141795 in various cancer cell lines. The increased potency in cell lines with alterations in the PI3K/PTEN pathway, such as BT474 (PIK3CA mutation) and LNCaP (PTEN null), highlights the on-target activity of the compound.[2][8]
| Cell Line | Cancer Type | Pathway Alteration | IC50 / EC50 (µM) |
| OVCAR8 | Ovarian Cancer | Not Specified | 0.24 |
| JVM2 | B-cell leukemia | Not Specified | 0.293 |
| BT474 | Breast Cancer | PIK3CA K111N, ERBB2+ | < 1 |
| LNCaP | Prostate Cancer | PTEN null | < 1 |
| Data compiled from various preclinical investigations.[5][8] |
Downstream Signaling Effects
Inhibition of Akt by GSK2141795 leads to a reduction in the phosphorylation of a multitude of downstream effector proteins. This modulation of the signaling cascade is the primary driver of the compound's anti-cancer effects.
Key Downstream Targets
Preclinical studies in cancer cell lines such as BT474 (breast cancer) and LNCaP (prostate cancer) have demonstrated that GSK2141795 treatment leads to decreased phosphorylation of:
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GSK3β (Glycogen Synthase Kinase 3 Beta): A kinase involved in various cellular processes, including metabolism, proliferation, and apoptosis.[5]
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PRAS40 (Proline-Rich Akt Substrate 40 kDa): A component of the mTORC1 complex, which regulates cell growth and protein synthesis.[5]
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FOXO (Forkhead Box Protein O): A family of transcription factors that regulate the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair.[5]
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Caspase-9: An initiator caspase crucial for the intrinsic apoptosis pathway.[5]
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by GSK2141795.
Caption: PI3K/Akt Signaling Pathway and GSK2141795 Inhibition.
Cellular Effects of GSK2141795
The inhibition of the Akt signaling pathway by GSK2141795 translates into significant anti-cancer effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies have shown that GSK2141795 induces cell cycle arrest in a variety of cancer cell lines, including LNCaP (prostate), BT474 (breast), A3, and I9.2 cells.[5][8] The arrest at specific phases of the cell cycle prevents cancer cells from proliferating.
Induction of Apoptosis
GSK2141795 has been demonstrated to induce apoptosis as a single agent and to enhance apoptosis when used in combination with other agents in cell lines such as SKOV3 and PEO4 (ovarian).[5] The pro-apoptotic effect is mediated through the disinhibition of pro-apoptotic factors like FOXO transcription factors and Caspase-9.
The following diagram illustrates the experimental workflow for assessing the cellular effects of GSK2141795.
Caption: Experimental Workflow for Investigating GSK2141795's Effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of GSK2141795.
Cell Proliferation Assay (CellTiter-Glo®)
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Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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Treatment: Cells are treated with a range of concentrations of GSK2141795 (typically 0-30 µM) or DMSO as a vehicle control.[5]
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Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]
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Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
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Data Analysis: Luminescence is measured using a plate reader. The EC50 values are calculated from the dose-response curves using a suitable curve-fitting algorithm.[5]
Western Blot Analysis
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Cell Lysis: After treatment with GSK2141795, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, etc.) overnight at 4°C.
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Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
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Cell Harvesting and Fixation: Following treatment with GSK2141795 for a specified duration (e.g., 24 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]
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Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
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Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
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Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
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Cell Harvesting: After treatment with GSK2141795, both adherent and floating cells are collected.
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Staining: Cells are washed and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
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Flow Cytometry: The stained cells are analyzed by flow cytometry.
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Data Analysis: The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Rationale for Combination Therapies
Preclinical studies have shown that cancer cells with activating mutations in the MAPK pathway (e.g., KRAS or BRAF mutations) are less sensitive to Akt inhibition.[3] This has led to the investigation of combination therapies, particularly with MEK inhibitors like trametinib. The rationale is that dual inhibition of the PI3K/Akt and MAPK pathways can overcome resistance and lead to enhanced anti-tumor effects.[9]
The following diagram illustrates the rationale for combining GSK2141795 with a MEK inhibitor.
Caption: Rationale for Dual Inhibition of PI3K/Akt and MAPK Pathways.
Conclusion
GSK2141795 is a potent, ATP-competitive, pan-Akt inhibitor that effectively blocks the PI3K/Akt signaling pathway in cancer cells. Its mechanism of action involves the inhibition of downstream substrate phosphorylation, leading to cell cycle arrest and the induction of apoptosis. Preclinical studies have demonstrated its activity, particularly in cancer cells with an activated PI3K/PTEN pathway. While its clinical development has been challenging, the detailed understanding of its molecular and cellular effects provides valuable insights for the ongoing development of Akt inhibitors and combination strategies in oncology. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery and development.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor GSK2141795 in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
